6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.: 1011397-66-2
Cat. No.: VC8035304
Molecular Formula: C19H11ClFN3O2
Molecular Weight: 367.8 g/mol
* For research use only. Not for human or veterinary use.
![6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1011397-66-2](/images/structure/VC8035304.png)
Specification
CAS No. | 1011397-66-2 |
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Molecular Formula | C19H11ClFN3O2 |
Molecular Weight | 367.8 g/mol |
IUPAC Name | 6-(4-chlorophenyl)-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C19H11ClFN3O2/c20-12-7-5-11(6-8-12)16-9-13(19(25)26)14-10-22-24(18(14)23-16)17-4-2-1-3-15(17)21/h1-10H,(H,25,26) |
Standard InChI Key | QZAMKDCRKAKREG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=C(C=C4)Cl)C(=O)O)F |
Canonical SMILES | C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=C(C=C4)Cl)C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₉H₁₁ClFN₃O₂ and a molecular weight of 367.76 g/mol . Its IUPAC name is 6-(4-chlorophenyl)-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Structural Features
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Core scaffold: Pyrazolo[3,4-b]pyridine, a bicyclic system with nitrogen atoms at positions 1, 3, and 4.
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Substituents:
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4-Chlorophenyl at position 6.
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2-Fluorophenyl at position 1.
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Carboxylic acid at position 4.
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The SMILES notation is:
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=C(C=C4)Cl)C(=O)O)F
.
Spectral Data
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¹H NMR: Signals for aromatic protons (δ 7.0–8.5 ppm), carboxylic acid (δ 13.6 ppm), and pyridine C5-H (δ 6.97 ppm) .
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IR: Peaks at 1721 cm⁻¹ (C=O stretch) and 3280 cm⁻¹ (NH stretch) .
Synthetic Routes
Multicomponent Cyclocondensation
A common strategy involves cyclocondensation of 5-aminopyrazoles with arylidenepyruvic acids or aldehydes. For example:
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Reactants:
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5-Amino-1-(2-fluorophenyl)pyrazole.
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4-Chlorobenzaldehyde.
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Pyruvic acid.
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Conditions: Reflux in acetic acid or DMF under oxidative conditions .
Catalytic Methods
Pyridine-2-carboxylic acid (P2CA) has been used as a green catalyst for analogous pyrazolo[3,4-b]pyridines, achieving yields of 84–98% .
Table 1: Optimization of Synthetic Conditions
Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Cyclocondensation | None | DMF | 130 | 42 |
Multicomponent | P2CA | Ethanol | 80 | 89 |
Oxidative CDC | O₂ | Ethanol | 130 | 94 |
Biological and Pharmacological Applications
Antiviral Activity
Pyrazolopyridine derivatives with halogenated aryl groups demonstrate activity against enteroviruses. For instance, JX040 (a close analog) inhibits poliovirus-1 with an SI₅₀ of 52 .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO and DMF .
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Stability: Stable under inert atmospheres but prone to photodegradation .
Crystal Structure
X-ray diffraction of related compounds reveals:
Future Directions
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